molecular formula C11H13BrN2O3 B11948252 N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide

N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide

Cat. No.: B11948252
M. Wt: 301.14 g/mol
InChI Key: AUTCKCJCPAMCKG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide typically involves the reaction of 2-bromo-4-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-(2-substituted-4-nitrophenyl)-2,2-dimethylpropanamide derivatives.

    Reduction: Formation of N-(2-bromo-4-aminophenyl)-2,2-dimethylpropanamide.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions used.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and nitro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar structure but lacks the amide moiety.

    N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide: Contains additional functional groups and a different core structure.

Uniqueness

N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide is unique due to the combination of the bromo and nitro groups with the 2,2-dimethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)

InChI Key

AUTCKCJCPAMCKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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